4-[4-(difluoromethoxy)phenyl]-8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine
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Overview
Description
4-[4-(Difluoromethoxy)phenyl]-8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties
Preparation Methods
The synthesis of 4-[4-(difluoromethoxy)phenyl]-8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine involves several steps. One common synthetic route starts with the preparation of the difluoromethoxyphenyl precursor, which is then subjected to a series of reactions to introduce the pyrrolo[1,2-a][1,4]benzodiazepine core. The reaction conditions typically involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product .
Industrial production methods may involve continuous flow synthesis, which allows for the efficient and scalable production of benzodiazepines. This method utilizes microreactors and automated systems to control reaction parameters, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
4-[4-(Difluoromethoxy)phenyl]-8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethoxyphenyl group, where nucleophiles replace the fluorine atoms under appropriate conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
4-[4-(Difluoromethoxy)phenyl]-8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is used in studies investigating the interaction of benzodiazepines with biological targets, such as GABA receptors.
Medicine: Research explores its potential therapeutic effects, including anxiolytic and anticonvulsant properties.
Industry: It is utilized in the development of new pharmaceuticals and as a precursor in the synthesis of other bioactive compounds
Mechanism of Action
The mechanism of action of 4-[4-(difluoromethoxy)phenyl]-8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine involves its interaction with central benzodiazepine receptors, which are associated with inhibitory GABA (gamma-aminobutyric acid) receptors. This interaction enhances the binding activity of GABA, leading to increased inhibitory effects in the central nervous system. The compound’s unique structure allows it to modulate these receptors effectively, contributing to its pharmacological effects .
Comparison with Similar Compounds
Similar compounds to 4-[4-(difluoromethoxy)phenyl]-8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine include:
4-(Difluoromethoxy)phenyl isocyanate: This compound shares the difluoromethoxyphenyl group but differs in its functional groups and overall structure.
4-(Difluoromethoxy)phenyl isothiocyanate: Similar in structure but contains an isothiocyanate group instead of the benzodiazepine core.
1-[4-(Difluoromethoxy)phenyl]-3-(2-methoxyphenyl)-5H,6H,7H,8H,9H-pyrazolo[1,2-a][1,2]diazepin-4-ium bromide: This compound has a similar difluoromethoxyphenyl group but a different core structure.
2-[4-(Difluoromethoxy)phenyl]-2-hydroxy-1-(4-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium bromide: Another related compound with a different core and functional groups.
Properties
Molecular Formula |
C23H24F2N2O3 |
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Molecular Weight |
414.4 g/mol |
IUPAC Name |
4-[4-(difluoromethoxy)phenyl]-8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine |
InChI |
InChI=1S/C23H24F2N2O3/c1-3-28-20-12-16-14-26-22(15-7-9-17(10-8-15)30-23(24)25)18-6-5-11-27(18)19(16)13-21(20)29-4-2/h5-13,22-23,26H,3-4,14H2,1-2H3 |
InChI Key |
GJGRKIZTUVNDSX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)CNC(C3=CC=CN32)C4=CC=C(C=C4)OC(F)F)OCC |
Origin of Product |
United States |
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